SR-4835

Overview

Description

SR-4835 is a highly selective dual inhibitor of cyclin-dependent kinase 12 and cyclin-dependent kinase 13. These kinases are involved in regulating transcription and maintaining genomic stability. This compound has shown promise in treating various cancers, including triple-negative breast cancer and melanoma, by promoting the degradation of cyclin K .

Preparation Methods

The synthesis of SR-4835 involves several steps, including the formation of a benzimidazole side-chain, which is crucial for its activity. The compound is typically supplied as a powder with a purity of at least 98% . Industrial production methods focus on ensuring high purity and stability, with storage conditions specified to maintain its efficacy .

Chemical Reactions Analysis

SR-4835 undergoes several types of chemical reactions, primarily involving its interaction with cyclin-dependent kinase 12 and cyclin-dependent kinase 13. It acts as a molecular glue, promoting the degradation of cyclin K via the proteasome . The benzimidazole side-chain plays a critical role in its activity, forming a unique hydrogen bond network with the kinase hinge region .

Scientific Research Applications

Cancer Therapy

SR-4835 has demonstrated significant efficacy in various cancer models:

- Triple-Negative Breast Cancer (TNBC) : In preclinical studies, this compound was effective in reducing tumor growth in mouse models of TNBC. It synergizes with DNA-damaging agents like cisplatin and PARP inhibitors, enhancing therapeutic outcomes by promoting DNA damage accumulation and impeding repair mechanisms .

- Melanoma : The compound has shown promise in BRAF-mutated melanoma cell lines, where it resulted in increased DNA damage and decreased cell proliferation. The downregulation of DNA damage response genes such as BRCA1 and RAD51 was observed following treatment with this compound .

Mechanistic Studies

Research utilizing this compound has provided insights into the mechanistic roles of CDK12 in cellular processes:

- Transcription Regulation : Studies indicate that inhibition of CDK12 leads to decreased expression of genes involved in DNA repair and cell cycle progression. This highlights the compound's potential as a tool for dissecting transcriptional control mechanisms in cancer cells .

- DNA Damage Response : The ability of this compound to induce DNA damage through inhibition of CDK12 suggests its utility in studying DNA repair pathways and developing combination therapies that exploit these vulnerabilities in cancer cells .

Comparative Efficacy

The following table summarizes key findings related to the efficacy of this compound compared to other CDK inhibitors:

| Compound | Target Kinases | Selectivity | Efficacy in Cancer Models | Mechanism |

|---|---|---|---|---|

| This compound | CDK12, CDK13 | High | Effective in TNBC and melanoma | Molecular glue promoting degradation of cyclin K |

| Dinaciclib | CDK1, CDK2, CDK5, CDK9, CDK12 | Moderate | Broad efficacy but less selective | Non-selective kinase inhibitor |

| THZ531 | CDK12 | Low | Effective but with off-target effects | Covalent inhibitor |

Case Study 1: Triple-Negative Breast Cancer

In a patient-derived xenograft model, treatment with this compound combined with cisplatin resulted in significant tumor regression without gross toxicity. RNA sequencing revealed alterations in gene expression patterns consistent with impaired DNA repair mechanisms .

Case Study 2: Melanoma

In vitro studies using BRAF-mutated melanoma cell lines demonstrated that this compound treatment led to decreased levels of cyclin K and increased markers of DNA damage (e.g., γH2AX phosphorylation). This suggests that this compound not only inhibits cell proliferation but also enhances sensitivity to DNA-damaging agents .

Mechanism of Action

SR-4835 functions by binding to the cyclin-dependent kinase 12 and cyclin K complex, promoting the degradation of cyclin K via the ubiquitin-proteasome system . This degradation disrupts the function of cyclin-dependent kinase 12, leading to the downregulation of genes involved in DNA repair and recombination, and upregulation of genes involved in cell-cycle progression and apoptosis .

Comparison with Similar Compounds

SR-4835 is unique in its ability to promote cyclin K degradation, a feature not shared by other cyclin-dependent kinase 12 inhibitors such as THZ531 . Other similar compounds include ZSQ836 and CR8, which also target cyclin-dependent kinase 12 and cyclin-dependent kinase 13 but differ in their mechanisms and efficacy .

Biological Activity

SR-4835 is a novel small molecule inhibitor specifically targeting cyclin-dependent kinase 12 (CDK12) and cyclin K. This compound has garnered attention due to its unique mechanism of action and potential therapeutic applications, particularly in cancer treatment. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and implications in cancer therapy.

This compound functions primarily as a molecular glue , facilitating the recruitment of the CDK12-cyclin K complex to the CUL4-RBX1-DDB1 ubiquitin ligase complex. This interaction promotes the degradation of cyclin K via the ubiquitin-proteasome system (UPS). The compound's mechanism can be summarized as follows:

- Binding to CDK12/Cyclin K : this compound selectively binds to the CDK12/cyclin K complex, inhibiting its activity.

- Promotion of Cyclin K Degradation : By recruiting this complex to the ubiquitin ligase, this compound enhances cyclin K degradation, leading to reduced levels of this protein in cells.

- Impact on DNA Damage Response (DDR) : The inhibition of CDK12 activity results in decreased expression of various DDR genes, contributing to increased DNA damage in cancer cells.

In Vitro Studies

Several studies have characterized the biological activity of this compound through in vitro experiments:

- Cytotoxicity and Dependency on Ubiquitin Ligase : Loss-of-function genetic screening indicated that the cytotoxic effects of this compound are dependent on a functional CUL4-RBX1-DDB1 ubiquitin ligase complex. Inhibition of this complex significantly reduced the cytotoxicity observed with this compound treatment .

- Effect on CDK12 Activity : Treatment with this compound led to a marked decrease in phosphorylation of RPB1 (a subunit of RNA polymerase II), indicating reduced CDK12 activity. This effect was dose-dependent, with significant reductions noted at concentrations as low as 30 nM .

Structural Insights

The crystal structure of this compound bound to the CDK12/cyclin K complex revealed critical interactions that underpin its inhibitory action:

- Binding Affinity : this compound exhibits high selectivity for CDK12 and CDK13 over other kinases, demonstrating an ATP-competitive mode of inhibition. The compound's binding affinity was confirmed through biochemical assays, with specific IC50 values highlighting its potency .

Case Studies

Recent studies have explored the efficacy of this compound in various cancer models:

- Melanoma : In BRAF-mutated melanoma cell lines, this compound treatment resulted in significant reductions in cyclin K levels and increased DNA damage markers (e.g., γH2AX phosphorylation) . These findings suggest that this compound effectively inhibits cell proliferation by disrupting essential cellular processes.

- Prostate Cancer : Preliminary studies indicate that combining this compound with WEE1 inhibitors (e.g., AZD-1775) can enhance cytotoxic effects in castration-resistant prostate cancer (CRPC) cells by inducing DNA damage and impairing repair mechanisms .

Data Summary

Q & A

Basic Research Questions

Q. What is the primary mechanism of SR-4835 in targeting CDK12/CDK13, and how does its selectivity compare to other CDKs?

this compound acts as an ATP-competitive inhibitor, binding to the kinase domain of CDK12/CDK13 via hydrogen bonds with Tyr815, Met816, and Asp819 residues . Biochemical assays demonstrate high selectivity for CDK12 (IC₅₀ = 99 nM) and CDK13 over 450+ tested kinases, with minimal activity against CDK7, CDK8, or CDK9 . Selectivity is confirmed through kinase inhibition profiling and co-crystallization studies .

Q. What standard in vitro assays are used to evaluate this compound’s efficacy in cancer cell lines?

Key assays include:

- Proliferation assays : Measurement of EC₅₀ values in TNBC (e.g., MDA-MB-231) and CRPC (e.g., PC3) cell lines, showing sensitivity at 20–40 nM .

- Western blotting : Detection of reduced CDK12-dependent phosphorylation (e.g., RPB1 Ser2) and DNA damage markers (γ-H2AX) .

- Colony formation and wound-healing assays : Quantification of tumorigenic potential and metastatic inhibition .

Q. How does this compound induce DNA damage in cancer cells?

this compound suppresses transcription of DNA damage repair (DDR) genes (e.g., BRCA1, RAD51) by inhibiting CDK12/CDK13-mediated RNA Pol II phosphorylation. This disrupts DDR protein synthesis, leading to accumulation of DNA double-strand breaks, as validated via γ-H2AX foci formation and comet assays .

Advanced Research Questions

Q. What structural features of this compound enable its non-canonical binding to CDK12/Cyclin K?

Co-crystallization studies reveal this compound adopts a unique G-loop conformation in the CDK12 kinase domain. The benzimidazole group forms hydrogen bonds with Tyr815 and Asp819, while the purine ring occupies the ATP-binding pocket. This induces a downward shift in the glycine-rich loop and inward αC-helix rotation, stabilizing a non-activatable kinase state .

Q. How does this compound function as a molecular glue to promote Cyclin K degradation?

this compound enhances physical interaction between CDK12 and the CRL4B ubiquitin ligase complex (via DDB1), leading to proteasomal degradation of Cyclin K. CRISPR/Cas9 screens confirm dependency on CRL4B components (CUL4B, RBX1) and E2 enzymes (UBE2M/G1). Degradation is blocked by proteasome inhibitors (e.g., MG132), as shown via cycloheximide chase assays .

Q. What synergistic therapeutic strategies enhance this compound’s antitumor efficacy?

- PARP inhibitors : this compound downregulates BRCA1/2, sensitizing TNBC cells to PARP inhibitors (e.g., olaparib) in vitro and in PDX models .

- WEE1 inhibitors (AZD-1775) : Combined treatment in CRPC models disrupts G2/M checkpoint control, exacerbating DNA damage and apoptosis .

- Chemotherapy (cisplatin) : Preclinical studies show tumor regression in TNBC PDX models with no additive toxicity .

Q. How do resistance mechanisms to this compound emerge, and what experimental approaches address them?

Resistance is linked to compensatory upregulation of DCAF proteins (e.g., WDR82) or mutations in CDK12’s ATP-binding pocket. Functional genomics (CRISPR screens) and structural SAR analysis of this compound derivatives identify critical residues (e.g., Cys1039) for rational drug optimization .

Q. Methodological Considerations

Q. What in vivo models are appropriate for evaluating this compound’s pharmacokinetics and toxicity?

- PDX models : Patient-derived xenografts (e.g., TNBC PDX4013) treated orally with this compound (30 mg/kg) show tumor regression without weight loss or hematological toxicity .

- Pharmacokinetic profiling : Plasma half-life, bioavailability, and tissue distribution are assessed via LC-MS/MS, ensuring optimal dosing regimens .

Q. How can transcriptomic data elucidate this compound’s impact on DDR pathways?

RNA-seq analysis of this compound-treated cells reveals downregulation of DDR genes (e.g., ATM, ATR) and enrichment in apoptosis-related pathways. Gene set enrichment analysis (GSEA) and qRT-PCR validate transcriptional dependencies on CDK12/CDK13 .

Q. What techniques resolve contradictions in this compound’s mechanism (reversible inhibitor vs. molecular glue)?

Biochemical assays (e.g., ITC, SPR) confirm reversible binding to CDK12, while cellular degradation assays (e.g., ubiquitination pulldowns) demonstrate glue-like activity. Structural comparisons with irreversible inhibitors (e.g., THZ531) clarify dual functionality .

Properties

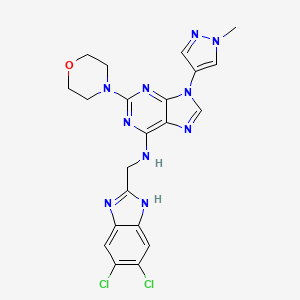

IUPAC Name |

N-[(5,6-dichloro-1H-benzimidazol-2-yl)methyl]-9-(1-methylpyrazol-4-yl)-2-morpholin-4-ylpurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Cl2N10O/c1-31-10-12(8-26-31)33-11-25-18-19(29-21(30-20(18)33)32-2-4-34-5-3-32)24-9-17-27-15-6-13(22)14(23)7-16(15)28-17/h6-8,10-11H,2-5,9H2,1H3,(H,27,28)(H,24,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSELUFUYNUNZKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)N2C=NC3=C(N=C(N=C32)N4CCOCC4)NCC5=NC6=CC(=C(C=C6N5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20Cl2N10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.